Palmitoleoyl chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

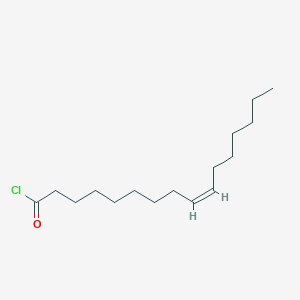

Structure

3D Structure

Properties

IUPAC Name |

(Z)-hexadec-9-enoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H29ClO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h7-8H,2-6,9-15H2,1H3/b8-7- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZQFJZYVQNXVRY-FPLPWBNLSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC=CCCCCCCCC(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC/C=C\CCCCCCCC(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H29ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Palmitoleoyl Chloride from Palmitoleic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of palmitoleoyl chloride from its parent fatty acid, palmitoleic acid. This document outlines the chemical properties of the involved compounds, detailed experimental protocols for the synthesis, and potential applications in biomedical research, particularly as a chemical tool for studying protein palmitoylation.

Introduction

This compound, the acyl chloride derivative of palmitoleic acid, is a reactive intermediate valuable for the synthesis of various esters and amides. Its ability to introduce the monounsaturated 16-carbon acyl chain makes it a useful tool in the development of novel biomolecules, lipid-based drug delivery systems, and as a probe in cell signaling research. This guide details the conversion of palmitoleic acid to this compound, a critical step for its utilization in further synthetic applications.

Properties of Reactant and Product

A summary of the key physical and chemical properties of palmitoleic acid and this compound is presented in Table 1. Understanding these properties is crucial for handling, reaction setup, and purification.

| Property | Palmitoleic Acid | This compound |

| Synonyms | (Z)-9-Hexadecenoic acid, cis-9-Hexadecenoic acid | (Z)-Hexadec-9-enoyl chloride, Palmitoleic Acid Chloride |

| Molecular Formula | C₁₆H₃₀O₂ | C₁₆H₂₉ClO |

| Molecular Weight | 254.41 g/mol [1] | 272.87 g/mol |

| Appearance | Colorless liquid[2] | Neat oil |

| Melting Point | 0.5 °C[2] | Not available |

| Boiling Point | 162 °C at 0.6 mmHg[2] | Not available |

| Density | 0.895 g/mL at 20 °C[2][3] | Not available |

| Solubility | Insoluble in water; soluble in alcohol and ether.[2] | Soluble in DMF, DMSO, and Ethanol. |

Synthesis of this compound

The conversion of a carboxylic acid to an acyl chloride is a standard organic transformation. For long-chain unsaturated fatty acids like palmitoleic acid, care must be taken to use mild conditions to avoid side reactions involving the double bond. The most common and effective reagents for this conversion are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).

Reaction Scheme

The general reaction for the synthesis of this compound is as follows:

Experimental Protocols

**Method 1: Using Thionyl Chloride (SOCl₂) **

This protocol is adapted from a procedure for the synthesis of oleoyl chloride. Thionyl chloride is a cost-effective and efficient reagent, with the byproducts (SO₂ and HCl) being gaseous, which simplifies purification.

Materials:

-

Palmitoleic acid

-

Thionyl chloride (SOCl₂)

-

Distillation apparatus

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Heating mantle

-

Vacuum pump

Procedure:

-

Set up a distillation apparatus with a reflux condenser and a dropping funnel. The apparatus should be dried and flushed with an inert gas like nitrogen or argon to prevent reaction with atmospheric moisture.

-

Add an excess of thionyl chloride to the round-bottom flask and heat it to a gentle reflux.

-

Add palmitoleic acid to the dropping funnel. If the acid is viscous, it can be gently warmed to facilitate addition.

-

Slowly add the palmitoleic acid dropwise into the refluxing thionyl chloride. The reaction is typically vigorous, and a controlled addition rate is crucial.

-

After the addition is complete, continue to reflux the mixture for 1-2 hours to ensure the reaction goes to completion.

-

After the reflux period, arrange the apparatus for distillation. Remove the excess thionyl chloride by distillation at atmospheric pressure.

-

The crude this compound is then purified by vacuum distillation. This is essential to prevent decomposition at higher temperatures. Collect the fraction at the appropriate boiling point under reduced pressure.

**Method 2: Using Oxalyl Chloride ((COCl)₂) **

Oxalyl chloride is a milder and often more efficient reagent, producing only gaseous byproducts (CO, CO₂, and HCl). It is frequently used for laboratory-scale synthesis. A catalytic amount of N,N-dimethylformamide (DMF) is typically added to facilitate the reaction.

Materials:

-

Palmitoleic acid

-

Oxalyl chloride ((COCl)₂)

-

N,N-Dimethylformamide (DMF)

-

Anhydrous dichloromethane (DCM) or another suitable inert solvent

-

Round-bottom flask with a magnetic stirrer

-

Dropping funnel

-

Inert gas supply (Nitrogen or Argon)

Procedure:

-

In a dry, inert atmosphere, dissolve palmitoleic acid in an anhydrous solvent such as dichloromethane in a round-bottom flask.

-

Add a catalytic amount of DMF (1-2 drops) to the solution.

-

Cool the mixture in an ice bath.

-

Slowly add oxalyl chloride dropwise to the stirred solution. Gas evolution will be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

The solvent and excess oxalyl chloride can be removed under reduced pressure using a rotary evaporator to yield the crude this compound.

-

For higher purity, the product can be distilled under high vacuum.

Purification and Characterization

The primary method for purifying this compound is vacuum distillation . Due to the high boiling point of long-chain acyl chlorides, distillation at atmospheric pressure can lead to decomposition.

Characterization of the final product can be performed using several analytical techniques:

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The formation of the acyl chloride can be confirmed by the appearance of a strong carbonyl (C=O) stretching band around 1800 cm⁻¹ and the disappearance of the broad hydroxyl (-OH) band of the carboxylic acid.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the product and the absence of the starting material.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to assess the purity of the distilled product.

Application in Research: A Tool to Study Protein Palmitoylation

Palmitoylation is a reversible post-translational modification where a palmitoyl group is attached to a cysteine residue of a protein. This process is crucial for regulating protein trafficking, localization, and function in various signaling pathways. This compound can be used as a chemical tool to mimic or study this process by acylating proteins of interest in vitro.

Below is a diagram illustrating the general workflow of using this compound in the study of protein acylation.

Safety and Handling

Acyl chlorides are corrosive and moisture-sensitive. Palmitoyl chloride, a similar compound, is known to be corrosive and reacts with water to produce hydrochloric acid.[4] Therefore, this compound should be handled with appropriate personal protective equipment, including gloves, safety goggles, and a lab coat. All reactions and handling should be performed in a well-ventilated fume hood. It is crucial to use anhydrous solvents and glassware to prevent hydrolysis of the acyl chloride.

Conclusion

The synthesis of this compound from palmitoleic acid is a straightforward yet critical transformation for researchers in lipid chemistry and drug development. By employing standard chlorinating agents like thionyl chloride or oxalyl chloride under anhydrous conditions, high yields of the desired acyl chloride can be achieved. Proper handling and purification techniques, primarily vacuum distillation, are essential for obtaining a high-purity product. The resulting this compound serves as a versatile intermediate for further chemical synthesis and as a valuable tool for investigating biological processes such as protein palmitoylation.

References

Palmitoleoyl Chloride: A Precursor for Novel Amino Acid-Based Surfactants

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The development of novel surfactants with enhanced performance, biocompatibility, and biodegradability is a significant area of research, particularly in the pharmaceutical and cosmetic industries. Amino acid-based surfactants, which incorporate a hydrophobic fatty acid chain and a hydrophilic amino acid headgroup, are of particular interest due to their derivation from renewable resources and their tunable properties.[1][2] Palmitoleoyl chloride, an activated form of the monounsaturated palmitoleic acid, serves as a key precursor for the synthesis of a unique class of these surfactants, imparting fluidity and potentially altering the self-assembly characteristics compared to their saturated counterparts.

This technical guide provides a comprehensive overview of the synthesis of novel surfactants using this compound, detailing experimental protocols, presenting key quantitative data, and visualizing the synthetic pathways.

Synthesis of N-Palmitoleoyl Amino Acid Surfactants

The primary route for synthesizing N-acyl amino acid surfactants from this compound is the Schotten-Baumann reaction.[3][4][5] This method involves the acylation of an amino acid with an acyl chloride under alkaline conditions. The reaction is typically carried out in a biphasic system or in a mixed solvent system to accommodate the solubility of the reactants.[4][6]

Experimental Protocol: Synthesis of Sodium N-Palmitoleoyl Glycinate

This protocol provides a general procedure for the synthesis of a representative N-palmitoleoyl amino acid surfactant. The methodology can be adapted for other amino acids.

1. Preparation of this compound:

This compound is prepared from palmitoleic acid by reacting it with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.[7]

-

Materials: Palmitoleic acid, thionyl chloride (or oxalyl chloride), anhydrous solvent (e.g., dichloromethane or toluene), N,N-dimethylformamide (DMF) (catalyst).

-

Procedure:

-

In a flame-dried round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubbing system, dissolve palmitoleic acid (1 equivalent) in the anhydrous solvent.

-

Add a catalytic amount of DMF.

-

Slowly add thionyl chloride (1.1-1.5 equivalents) to the solution at room temperature with stirring.

-

The reaction mixture is then heated to reflux for 2-4 hours until the evolution of HCl and SO₂ gas ceases.

-

The excess thionyl chloride and solvent are removed under reduced pressure to yield crude this compound, which can be used directly in the next step or purified by vacuum distillation.

-

2. Schotten-Baumann Reaction:

-

Materials: this compound, glycine, sodium hydroxide (NaOH), water, and an organic solvent (e.g., tetrahydrofuran (THF) or acetone).

-

Procedure:

-

Prepare an aqueous solution of sodium glycinate by dissolving glycine (1 equivalent) in an aqueous solution of sodium hydroxide (2 equivalents) at 10-15°C with stirring.[4]

-

In a separate flask, dissolve this compound (1 equivalent) in an organic solvent.

-

Slowly add the solution of this compound to the aqueous sodium glycinate solution while maintaining the temperature between 10-15°C and vigorously stirring. The pH of the reaction mixture should be maintained between 10 and 11 by the dropwise addition of a NaOH solution.[4]

-

After the addition is complete, continue stirring the mixture for an additional 2-4 hours at room temperature.

-

Upon completion of the reaction, the organic solvent is removed under reduced pressure.

-

The aqueous solution is then acidified with a mineral acid (e.g., HCl) to a pH of 1-2 to precipitate the N-palmitoleoyl glycine.[6]

-

The precipitate is collected by filtration, washed with cold water to remove inorganic salts, and then dried.

-

The N-palmitoleoyl glycine can be converted to its sodium salt by dissolving it in ethanol and adding an equimolar amount of sodium hydroxide solution, followed by evaporation of the solvent.[8]

-

Quantitative Data on Physicochemical Properties

Table 1: Surface Active Properties of Sodium N-Palmitoyl Amino Acids

| Surfactant | Critical Micelle Concentration (CMC) (mM) | Surface Tension at CMC (γCMC) (mN/m) |

| Sodium N-Palmitoyl Glycine | 0.45 | 33.0 |

| Sodium N-Palmitoyl Alanine | 0.42 | 32.5 |

| Sodium N-Palmitoyl Valine | 0.38 | 31.0 |

| Sodium N-Palmitoyl Leucine | 0.35 | 30.0 |

| Sodium N-Palmitoyl Isoleucine | 0.36 | 30.5 |

Note: Data is for N-palmitoyl amino acids and serves as an approximation. The presence of a double bond in palmitoleoyl derivatives will influence these values.

Experimental Protocols for Surfactant Characterization

Accurate characterization of the synthesized surfactants is essential to understand their behavior and potential applications. The determination of the CMC is a fundamental characterization step.

Protocol: Determination of Critical Micelle Concentration (CMC) by Surface Tension Measurement

This is one of the most common methods for determining the CMC of surfactants.[9]

-

Principle: The surface tension of a surfactant solution decreases as the concentration of the surfactant increases. Once the CMC is reached, the surface becomes saturated with surfactant monomers, and any additional surfactant molecules form micelles in the bulk solution, resulting in a plateau or a much smaller change in surface tension with further increases in concentration.[9]

-

Apparatus: Tensiometer (e.g., using the du Noüy ring or Wilhelmy plate method).

-

Procedure:

-

Prepare a series of aqueous solutions of the synthesized surfactant with varying concentrations, spanning a range expected to include the CMC.

-

Measure the surface tension of each solution at a constant temperature.

-

Plot the surface tension as a function of the logarithm of the surfactant concentration.

-

The CMC is determined from the inflection point of the curve, where the two linear portions of the graph intersect.[10]

-

Conclusion

This compound is a valuable and reactive precursor for the synthesis of novel amino acid-based surfactants. The Schotten-Baumann reaction provides a robust and adaptable method for their preparation. The resulting surfactants, featuring a monounsaturated hydrophobic tail, are expected to exhibit unique physicochemical properties, including potentially higher critical micelle concentrations and different packing parameters compared to their saturated analogs. This makes them promising candidates for applications in drug delivery, cosmetics, and other areas where specific interfacial properties are required. Further research into the synthesis and characterization of a broader range of N-palmitoleoyl amino acid surfactants will undoubtedly expand their potential applications.

References

- 1. researchgate.net [researchgate.net]

- 2. diva-portal.org [diva-portal.org]

- 3. researchgate.net [researchgate.net]

- 4. EP2888226B2 - Method to produce n-acyl amino acid surfactants using n-acyl amino acid surfactants or the corresponding anhydrides as catalysts - Google Patents [patents.google.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. Synthesis, physicochemical characterization and aquatic toxicity studies of anionic surfactants derived from amino and α-hydroxy acids - RSC Sustainability (RSC Publishing) DOI:10.1039/D3SU00189J [pubs.rsc.org]

- 7. CN109248633B - A kind of amino acid surfactant and its preparation method and application - Google Patents [patents.google.com]

- 8. CN102863348A - Synthesis method of palmitoyl amino acid sodium - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

Palmitoleoyl Chloride: A Technical Guide for Advanced Lipid Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of palmitoleoyl chloride, a crucial reagent in fundamental lipid research. It explores its applications, particularly in the study of protein lipidation, and details its role in elucidating complex cellular signaling pathways. This document serves as a comprehensive resource, offering detailed experimental protocols and structured data to support researchers in the fields of biochemistry, cell biology, and drug discovery.

Introduction to this compound

This compound is the acyl chloride derivative of palmitoleic acid, a monounsaturated omega-7 fatty acid. It is a highly reactive compound used as a versatile building block in organic synthesis.[1] Its primary significance in fundamental lipid research lies in its ability to introduce the palmitoleoyl group into molecules of interest, enabling the study of a specific type of protein post-translational modification known as S-palmitoylation and O-palmitoleoylation.

Unlike its more common saturated counterpart, palmitoyl chloride, this compound allows for the specific investigation of protein modification by a monounsaturated fatty acid. This distinction is critical, as the presence of the cis-double bond can significantly influence the structure, function, and localization of the modified protein. The most prominent example is the O-palmitoleoylation of Wnt signaling proteins, a modification essential for their secretion and biological activity.[2]

Physicochemical Properties and Data

A clear understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and application in experimental settings.

| Property | Value | Reference |

| Formal Name | 9Z-hexadecenoyl chloride | [1] |

| CAS Number | 40426-22-0 | [1] |

| Molecular Formula | C₁₆H₂₉ClO | [1] |

| Formula Weight | 272.9 g/mol | [1] |

| Physical Form | A neat oil | [1] |

| Solubility | DMF: 10 mg/ml; DMSO: 10 mg/ml; Ethanol: 10 mg/ml | [1] |

| Storage | -20°C | [1] |

| Stability | ≥ 2 years | [1] |

Core Applications in Lipid Research

The high reactivity of the acyl chloride group makes this compound an excellent acylating agent.[3] This property is leveraged in several key research applications.

Synthesis of Bioactive Lipids and Probes

This compound serves as a critical intermediate in the synthesis of various compounds designed to probe lipid biology.[1] It can be used to create:

-

Palmitoleoylated Peptides: For use in in vitro assays to study enzyme kinetics (e.g., acyltransferases and thioesterases) or to investigate the structural impact of lipidation.

-

Bioorthogonal Probes: While not directly the final probe, it can be a precursor in the multi-step synthesis of probes like ω-alkynyl palmitoleic acid. These probes are invaluable for metabolic labeling experiments to identify and track palmitoleoylated proteins in live cells.[2][4]

-

Novel Drug Candidates: It is used to synthesize lipid-based compounds with potential therapeutic properties, including antiproliferative and anti-inflammatory agents.[1]

Investigating Protein Palmitoleoylation

Protein lipidation is a post-translational modification that regulates protein trafficking, localization, stability, and function.[5][6] Palmitoleoylation, the attachment of palmitoleic acid, is a specific form of this modification.

-

S-Palmitoylation: The reversible attachment of a fatty acid to a cysteine residue via a thioester bond. This process is cyclical, regulated by palmitoyl acyltransferases (PATs), often containing a DHHC domain, and acyl-protein thioesterases (APTs).[7][8]

-

O-Palmitoleoylation: The attachment of a fatty acid to a serine or threonine residue. A critical example is the modification of Wnt proteins on a conserved serine residue by the enzyme Porcupine (Porcn) in the endoplasmic reticulum, which is essential for Wnt signaling.[2][7]

The table below contrasts these two important types of fatty acylation.

| Feature | S-Palmitoylation | O-Palmitoleoylation (Wnt) |

| Attached Lipid | Primarily palmitate (C16:0), but other fatty acids possible.[9] | Specifically palmitoleate (C16:1).[2] |

| Amino Acid Residue | Cysteine.[6] | Serine.[2] |

| Bond Type | Thioester.[6] | Ester. |

| Reversibility | Highly dynamic and reversible.[6] | Considered stable. |

| Catalyzing Enzymes | DHHC-family of Palmitoyl Acyltransferases (PATs).[8] | Porcupine (Porcn), a member of the MBOAT family.[7] |

| Key Function | Regulates protein localization, stability, and protein-protein interactions.[5] | Essential for the secretion and signaling activity of Wnt proteins.[2] |

Key Signaling Pathways and Workflows

Visualizing the complex biological processes where palmitoleoylation plays a role is crucial for understanding its significance.

The Wnt Signaling Pathway

Palmitoleoylation is a critical step in the maturation and secretion of Wnt proteins. Without this lipid modification, Wnt proteins are retained in the endoplasmic reticulum and cannot signal to neighboring cells.

Caption: Wnt protein O-palmitoleoylation by Porcupine in the ER.

The Dynamic Cycle of S-Palmitoylation

While this compound is key for studying O-palmitoleoylation, understanding the broader context of reversible S-palmitoylation is essential for lipid researchers. This cycle allows for dynamic regulation of protein function.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Chemical Probes to Directly Profile Palmitoleoylation of Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Palmitoyl Chloride|98%+|CAS 112-67-4 Supplier [benchchem.com]

- 4. Protein lipidation in cell signaling and diseases: function, regulation and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Lipid-induced S-palmitoylation as a Vital Regulator of Cell Signaling and Disease Development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Palmitoylation - Wikipedia [en.wikipedia.org]

- 7. Fatty Acylation of Proteins: The Long and the Short of it - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Protein palmitoylation: Palmitoyltransferases and their specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Post-translational palmitoylation of metabolic proteins [frontiersin.org]

Spectroscopic Characterization of Palmitoleoyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of Palmitoleoyl chloride, a monounsaturated fatty acyl chloride. Due to the limited availability of direct experimental spectra in public databases, this guide synthesizes predicted spectroscopic data based on the analysis of its constituent parts: the palmitoleoyl aliphatic chain and the acyl chloride functional group. This document offers detailed predicted data for ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Furthermore, it outlines detailed experimental protocols for obtaining these spectra and for the synthesis of this compound from its parent fatty acid, Palmitoleic acid. This guide is intended to serve as a valuable resource for researchers in organic synthesis, drug development, and materials science who utilize or synthesize this reactive lipid intermediate.

Introduction

This compound, the acyl chloride derivative of palmitoleic acid ((9Z)-hexadec-9-enoic acid), is a highly reactive molecule that serves as a key building block in the synthesis of a variety of lipid derivatives, including esters and amides. Its monounsaturated nature and the presence of the reactive acyl chloride group make it a valuable intermediate in the production of surfactants, pharmaceuticals, and other specialty chemicals. Accurate spectroscopic characterization is crucial for verifying its synthesis, assessing its purity, and understanding its reactivity.

This guide provides a detailed summary of the predicted spectroscopic properties of this compound. While direct experimental spectra are not widely available, the predicted data herein are derived from the well-documented spectroscopic features of its saturated analog, palmitoyl chloride, and its parent fatty acid, palmitoleic acid.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for the spectroscopic characterization of this compound.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in CDCl₃

| Chemical Shift (ppm) | Multiplicity | Number of Protons | Assignment |

| ~5.35 | m | 2H | -CH=CH- (Vinyl protons) |

| ~2.89 | t | 2H | -CH₂-COCl (α to carbonyl) |

| ~2.01 | m | 4H | -CH₂-CH=CH-CH₂- (Allylic protons) |

| ~1.70 | p | 2H | -CH₂-CH₂-COCl (β to carbonyl) |

| ~1.2-1.4 | m | 16H | -(CH₂)₈- (Methylene chain) |

| ~0.88 | t | 3H | -CH₃ (Terminal methyl) |

Predicted based on data for palmitoleic acid and palmitoyl chloride.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃

| Chemical Shift (ppm) | Assignment |

| ~173.8 | -COCl (Carbonyl carbon) |

| ~130.0 | -CH=CH- (Vinyl carbons) |

| ~47.5 | -CH₂-COCl (α to carbonyl) |

| ~34.0 | -CH₂-CH₂-COCl (β to carbonyl) |

| ~22.7-31.9 | -(CH₂)ₙ- (Methylene chain) |

| ~27.2 | -CH₂-CH=CH-CH₂- (Allylic carbons) |

| ~14.1 | -CH₃ (Terminal methyl) |

Predicted based on data for palmitoleic acid and palmitoyl chloride.

Predicted Infrared (IR) Spectroscopy Data

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3005 | Medium | =C-H stretch (Vinyl) |

| ~2925, ~2855 | Strong | C-H stretch (Aliphatic) |

| ~1800 | Very Strong | C=O stretch (Acyl chloride) |

| ~1655 | Weak | C=C stretch (Alkene) |

| ~1465 | Medium | C-H bend (Aliphatic) |

| ~722 | Medium | C-H rock (Alkene, cis) |

Predicted based on general values for unsaturated acyl chlorides.[1][2][3][4][5]

Predicted Mass Spectrometry (MS) Data

Table 4: Predicted Key m/z Peaks for this compound in Mass Spectrometry (Electron Ionization)

| m/z | Interpretation |

| ~272/274 | [M]⁺ Molecular ion (presence of ³⁵Cl and ³⁷Cl isotopes) |

| ~237 | [M-Cl]⁺ |

| ~244 | [M-CO]⁺ |

| Various | Fragmentation of the aliphatic chain |

Predicted based on the molecular weight of this compound and general fragmentation patterns of fatty acid chlorides.[6]

Experimental Protocols

The following are detailed methodologies for the synthesis and spectroscopic characterization of this compound.

Synthesis of this compound from Palmitoleic Acid

This protocol describes a common method for the synthesis of fatty acid chlorides using thionyl chloride.

Materials:

-

Palmitoleic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous toluene (or other inert solvent)

-

Dry glassware

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

In a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve palmitoleic acid in a minimal amount of anhydrous toluene.

-

Slowly add an excess of thionyl chloride (typically 1.5-2.0 equivalents) to the stirred solution at room temperature. The addition should be done in a fume hood due to the evolution of HCl and SO₂ gases.

-

After the initial reaction subsides, heat the mixture to a gentle reflux (around 70-80 °C) and maintain for 2-4 hours, or until the evolution of gas ceases.

-

Allow the reaction mixture to cool to room temperature.

-

Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.

-

The crude this compound can be purified by vacuum distillation to yield a clear, pale yellow liquid.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation:

-

NMR spectrometer (e.g., 400 MHz or higher)

-

NMR tubes

-

Deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.

Sample Preparation:

-

Dissolve approximately 10-20 mg of this compound in ~0.6 mL of CDCl₃ containing 0.03% TMS in an NMR tube.

-

Cap the tube and gently agitate to ensure a homogeneous solution.

Data Acquisition:

-

¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) and a longer acquisition time with a greater number of scans will be necessary due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy

Instrumentation:

-

Fourier-Transform Infrared (FTIR) spectrometer

-

Salt plates (e.g., NaCl or KBr) or an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (Neat Liquid Film):

-

Place a small drop of neat this compound onto one salt plate.

-

Carefully place a second salt plate on top and gently press to form a thin liquid film between the plates.

-

Mount the plates in the spectrometer's sample holder.

Data Acquisition:

-

Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Acquire a background spectrum of the clean, empty salt plates or ATR crystal prior to sample analysis.

-

Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

Mass Spectrometry (MS)

Instrumentation:

-

Mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).

-

Gas chromatograph (GC) for GC-MS analysis.

Sample Preparation (for GC-MS):

-

Dilute a small amount of this compound in a volatile organic solvent (e.g., hexane or dichloromethane).

-

Inject an appropriate volume of the diluted sample into the GC-MS system.

Data Acquisition (EI-MS):

-

The sample is introduced into the ion source where it is vaporized and bombarded with a high-energy electron beam (typically 70 eV).

-

The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.

-

The mass spectrum is recorded, showing the relative abundance of each ion.

Visualizations

Synthesis and Characterization Workflow

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

Key Reactive Sites of this compound

Caption: Chemical structure and key reactive sites of this compound.

Disclaimer: The spectroscopic data presented in this guide are predicted values and should be used for reference purposes. Experimental verification is recommended for precise characterization.

References

Palmitoleoyl Chloride: A Comprehensive Technical Guide to Safety and Handling

Disclaimer: This document provides a detailed overview of the safety and handling precautions for Palmitoleoyl chloride. The information herein is compiled from publicly available Safety Data Sheets (SDS) for its close structural analog, Palmitoyl chloride (CAS No. 112-67-4), due to the limited availability of a specific SDS for this compound. The acyl chloride functional group is the primary driver of reactivity and hazards for both molecules. Therefore, the safety precautions are expected to be highly similar. This guide is intended for researchers, scientists, and drug development professionals. All laboratory personnel must consult the most current SDS for the specific product they are using and adhere to all institutional and regulatory safety protocols.

Introduction

This compound is a reactive acyl chloride used in various research and development applications, particularly in the synthesis of complex lipids and bioconjugates. Its reactivity, while essential for its intended chemical transformations, also presents significant health and safety hazards. This guide provides a comprehensive overview of these hazards and outlines the necessary precautions for its safe handling, storage, and disposal.

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is a corrosive compound that can cause severe skin burns and eye damage.[1][2] It reacts violently with water, releasing hydrogen chloride gas, which is also corrosive and can cause severe respiratory tract irritation.[1][2] Inhalation of vapors or mists can lead to lung edema.[2]

GHS Hazard Statements:

-

H312: Harmful in contact with skin.

-

H314: Causes severe skin burns and eye damage.[1]

-

H315: Causes skin irritation.

-

H317: May cause an allergic skin reaction.

-

EUH014: Reacts violently with water.[1]

Physical and Chemical Properties

A summary of the key physical and chemical properties of Palmitoyl chloride, used as a proxy for this compound, is presented in the table below.

| Property | Value |

| CAS Number | 112-67-4 |

| Molecular Formula | C₁₆H₃₁ClO |

| Molecular Weight | 274.87 g/mol [1][3] |

| Appearance | Clear colorless to light yellow liquid[4] |

| Odor | Pungent |

| Boiling Point | 88-90 °C at 0.2 mmHg |

| Melting Point | 11-13 °C |

| Density | 0.906 g/mL at 25 °C |

| Flash Point | >110 °C (>230 °F) |

| Water Solubility | Decomposes |

| Stability | Moisture sensitive.[5] Stable under recommended storage conditions. |

Safe Handling and Personal Protective Equipment (PPE)

Strict adherence to safety protocols is mandatory when handling this compound.

Engineering Controls

-

Work should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.

-

An eyewash station and safety shower must be readily accessible.[5]

Personal Protective Equipment (PPE)

-

Eye Protection: Tightly fitting safety goggles and a face shield are required.[1]

-

Hand Protection: Impermeable chemical-resistant gloves (e.g., nitrile rubber) must be worn.[1] Gloves should be inspected before use and disposed of properly after handling.[1]

-

Skin and Body Protection: A lab coat, and in some cases, a chemical-resistant apron or full-body suit, is necessary to prevent skin contact.[1]

-

Respiratory Protection: If working outside a fume hood or if there is a risk of inhalation, a NIOSH-approved respirator with an appropriate cartridge for acid gases and organic vapors should be used.

A logical workflow for the safe handling of this compound in a laboratory setting is depicted below.

References

Methodological & Application

Application Notes and Protocols for N-Palmitoylation of Peptides using Palmitoleoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-palmitoylation is a lipid modification where a palmitoyl group is covalently attached to the N-terminal amino group of a peptide or protein. This modification increases the hydrophobicity of the molecule, influencing its interaction with cell membranes, protein-protein interactions, and subcellular localization. Palmitoylation is a key post-translational modification involved in various cellular processes, including signal transduction. This document provides a detailed protocol for the N-palmitoylation of peptides using palmitoleoyl chloride. Palmitoleoylation, the attachment of the monounsaturated fatty acid palmitoleic acid, can provide unique biophysical properties to peptides compared to the saturated palmitic acid.

Experimental Workflow

The overall workflow for the N-palmitoylation of a peptide using this compound in a solid-phase synthesis setup is depicted below.

Caption: Experimental workflow for N-palmitoylation of peptides.

Experimental Protocols

Materials

-

Resin-bound peptide with a free N-terminus

-

This compound

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Anhydrous Dichloromethane (DCM)

-

Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Dithiothreitol (DTT) (if cysteine is present)

-

Water (HPLC grade)

-

Acetonitrile (ACN, HPLC grade)

-

Diethyl ether or methyl tert-butyl ether (MTBE)

-

Solid Phase Peptide Synthesis (SPPS) vessel

-

Shaker or vortexer

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column

-

Mass Spectrometer (e.g., ESI-MS or MALDI-TOF)

Protocol for N-Palmitoylation of Resin-Bound Peptide

This protocol is a general guideline and may require optimization based on the specific peptide sequence and scale of the reaction. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of this compound.

-

Resin Preparation: Swell the resin-bound peptide (with the N-terminal Fmoc group removed) in anhydrous DMF for 30-60 minutes. After swelling, drain the DMF.

-

Palmitoylation Reaction:

-

Prepare a solution of this compound (3-5 equivalents relative to the peptide) in anhydrous DCM.

-

In a separate vial, add DIPEA or TEA (5-10 equivalents) to anhydrous DMF.

-

To the swollen resin, add the DMF/base solution followed immediately by the this compound solution.

-

Seal the reaction vessel and shake at room temperature for 2-4 hours. The progress of the reaction can be monitored by a colorimetric test (e.g., Kaiser test). A negative Kaiser test indicates the completion of the reaction.

-

-

Washing: After the reaction is complete, drain the reaction mixture and wash the resin extensively with DMF (3 times), DCM (3 times), and finally with methanol (2 times) to remove excess reagents and byproducts. Dry the resin under vacuum.

Cleavage and Deprotection

-

Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the peptide's protecting groups. A common cocktail is TFA/TIS/Water (95:2.5:2.5, v/v/v). If the peptide contains cysteine, add DTT (1-2% w/v) to the cocktail.

-

Cleavage Reaction: Add the cleavage cocktail to the dried resin and shake at room temperature for 2-3 hours.

-

Peptide Precipitation: Filter the resin and collect the filtrate containing the cleaved peptide. Precipitate the peptide by adding cold diethyl ether or MTBE.

-

Washing and Collection: Centrifuge the suspension to pellet the peptide. Decant the ether and wash the peptide pellet with cold ether two more times to remove scavengers and residual cleavage cocktail. Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Purification and Characterization

-

Purification: Purify the crude palmitoleoylated peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column. A gradient of water and acetonitrile, both containing 0.1% TFA, is typically used for elution. Due to the hydrophobicity of the lipidated peptide, a shallower gradient and a higher percentage of organic solvent may be required for efficient separation.[1][2]

-

Characterization: Confirm the identity and purity of the final product by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to verify the addition of the palmitoleoyl group (mass increase of 236.4 g/mol ). Assess the purity by analytical RP-HPLC.

Quantitative Data

The following table summarizes typical reaction parameters and expected outcomes for the N-acylation of peptides. Note that these values are based on reports for palmitoylation and may need optimization for palmitoleoylation.

| Parameter | Value/Range | Reference/Note |

| Reagents | ||

| Peptide:this compound:Base (molar ratio) | 1 : 3-5 : 5-10 | Optimization may be required depending on the peptide sequence and reactivity. |

| Reaction Conditions | ||

| Solvent | Anhydrous DMF/DCM | Anhydrous conditions are crucial to prevent hydrolysis of the acid chloride. |

| Temperature | Room Temperature | |

| Reaction Time | 2-4 hours | Monitor with a colorimetric test (e.g., Kaiser test) for completion. |

| Expected Outcome | ||

| Yield (crude) | > 80% | Yields are highly dependent on the peptide sequence and synthesis efficiency. |

| Purity (after HPLC) | > 95% | Purity is determined by analytical RP-HPLC. |

Signaling Pathway Involving N-Palmitoylation

N-palmitoylation is a critical modification for the proper localization and function of many signaling proteins, including those in the Ras family. The diagram below illustrates the role of N-palmitoylation in the trafficking and signaling of a Ras-like protein.

Caption: Role of N-palmitoylation in Ras protein signaling.

References

Application Notes & Protocols: Synthesis of Palmitoylated Lipids for Liposome Formulation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palmitoylated lipids are essential components in the formulation of liposomes for advanced drug delivery systems. The covalent attachment of palmitic acid, a 16-carbon saturated fatty acid, to various lipid head groups or drug molecules enhances their hydrophobicity, promoting stable integration into the lipid bilayer of liposomes.[1][2][3] This modification can improve drug encapsulation efficiency, stability, and pharmacokinetic profiles.[4][5] These application notes provide detailed protocols for the synthesis of common palmitoylated lipids and their subsequent formulation into liposomes, along with methods for their characterization.

Synthesis of Palmitoylated Lipids

The synthesis of palmitoylated lipids is a critical first step in the preparation of robust liposomal formulations. Two widely used examples are 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), a key structural component of liposomes, and N-palmitoylethanolamine (PEA), a bioactive lipid.

Synthesis of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

DPPC is a synthetic phospholipid that is a major component of many liposomal drug delivery systems due to its biocompatibility and ability to form stable bilayers.[6][7][8] A common method for its synthesis involves the condensation reaction between glyceryl phosphoryl choline and palmitic acid.[9]

Experimental Protocol: Synthesis of DPPC

-

Reaction Setup: In a round-bottom flask, dissolve glyceryl phosphoryl choline and palmitic acid in a suitable organic solvent such as chloroform.[9]

-

Addition of Reagents: Add a condensing agent, such as dicyclohexylcarbodiimide (DCC), and a catalyst, like 4-dimethylaminopyridine (DMAP), to the reaction mixture.[7] The molar ratio of glyceryl phosphoryl choline to palmitic acid, DCC, and DMAP is typically 1.0:4.8:4.8:2.5.[7]

-

Reaction Conditions: Purge the flask with an inert gas (e.g., nitrogen), seal it, and heat the mixture at 45°C for 72 hours with continuous stirring.[7]

-

Purification: After the reaction is complete, the crude product is purified. While column chromatography is a common method, a more economical approach involves sequential recrystallization from ethyl acetate and acetone to achieve high purity.[7][8]

-

Characterization: Confirm the structure and purity of the synthesized DPPC using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).[10]

Synthesis of N-palmitoylethanolamine (PEA)

N-palmitoylethanolamine is an endogenous fatty acid amide with various biological activities. Its synthesis can be achieved through the reaction of palmitic acid with ethanolamine.[11][12]

Experimental Protocol: Synthesis of PEA

-

Reaction Setup: In a reaction vessel, combine vinyl palmitate and an excess of ethanolamine, which acts as both a reactant and a solvent.[11]

-

Catalyst Addition: Add a catalyst, such as sodium methoxide (1-3% by weight), to the mixture.[11]

-

Reaction Conditions: Heat the reaction mixture at 60°C for 1.5 hours. The use of vinyl palmitate allows for an irreversible reaction as the volatile acetaldehyde byproduct is easily removed.[11]

-

Purification: After the reaction, the excess ethanolamine is removed to yield high-purity N-palmitoylethanolamine without the need for further purification steps.[11]

-

Characterization: The purity of the synthesized PEA can be determined using HPLC.[12]

Table 1: Summary of Palmitoylated Lipid Synthesis Data

| Palmitoylated Lipid | Starting Materials | Catalyst | Reaction Temperature (°C) | Reaction Time (h) | Purity (%) | Reference |

| DPPC | Glyceryl phosphoryl choline, Palmitic acid | DCC, DMAP | 45 | 72 | >96 | [7][8] |

| PEA | Vinyl palmitate, Ethanolamine | Sodium methoxide | 60 | 1.5 | 98 | [11] |

Synthesis of Palmitoylated Lipids

Caption: Synthetic pathways for DPPC and PEA.

Liposome Formulation

Several methods can be employed to formulate liposomes using the synthesized palmitoylated lipids. The choice of method depends on factors such as the desired size of the liposomes, the nature of the drug to be encapsulated (hydrophilic or hydrophobic), and the scale of production.[13][14]

Thin-Film Hydration Method

This is one of the most common methods for preparing multilamellar vesicles (MLVs).[15][16][17][18]

Experimental Protocol: Thin-Film Hydration

-

Lipid Dissolution: Dissolve the palmitoylated lipid (e.g., DPPC) and other components like cholesterol in a suitable organic solvent (e.g., chloroform or a chloroform:methanol mixture) in a round-bottom flask.[15][18][19] If encapsulating a hydrophobic drug, it should be co-dissolved with the lipids.[13][20]

-

Film Formation: Evaporate the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner wall of the flask.[15][16][18]

-

Hydration: Hydrate the lipid film with an aqueous buffer (which can contain a hydrophilic drug for encapsulation) by gentle agitation.[13][20] The hydration temperature should be above the gel-liquid crystal transition temperature (Tm) of the lipid. For DPPC, the Tm is 41.5°C.[7][8][13]

-

Sizing: To obtain smaller, more uniform liposomes (small unilamellar vesicles, SUVs, or large unilamellar vesicles, LUVs), the resulting MLV suspension can be subjected to sonication or extrusion through polycarbonate membranes with defined pore sizes.[14][15][17] A desirable size for drug delivery is often between 50 and 200 nm.[21]

Reverse-Phase Evaporation Method

This method is known for its high encapsulation efficiency, particularly for hydrophilic molecules.[16][22]

Experimental Protocol: Reverse-Phase Evaporation

-

Emulsion Formation: Dissolve the lipids in an organic solvent and mix with an aqueous buffer to form a water-in-oil emulsion.[16]

-

Solvent Removal: Remove the organic solvent under reduced pressure using a rotary evaporator. This causes the inverted micelles to collapse and form a viscous gel, which then breaks down to form liposomes.[6]

-

Sizing: The resulting liposomes can be further processed by extrusion to achieve a more uniform size distribution.[16]

Table 2: Comparison of Liposome Formulation Methods

| Formulation Method | Typical Liposome Type | Advantages | Disadvantages | Reference |

| Thin-Film Hydration | MLV, SUV, LUV | High reproducibility, suitable for small quantities | Low encapsulation efficiency for hydrophilic drugs | [15][17] |

| Reverse-Phase Evaporation | LUV | High encapsulation efficiency for hydrophilic drugs | Potential for residual organic solvent | [14][16][22] |

Liposome Formulation Workflow

Caption: Workflow for liposome formulation.

Characterization of Palmitoylated Liposomes

Thorough characterization is essential to ensure the quality, stability, and efficacy of the formulated liposomes.[23][24]

Experimental Protocols: Liposome Characterization

-

Particle Size and Polydispersity Index (PDI):

-

Zeta Potential:

-

Encapsulation Efficiency (EE%):

-

Method: High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.[23][24]

-

Procedure:

-

Separate the unencapsulated drug from the liposomes using techniques like dialysis, gel filtration, or centrifugation.

-

Disrupt the liposomes using a suitable solvent (e.g., methanol) to release the encapsulated drug.

-

Quantify the amount of encapsulated drug and the total amount of drug used in the formulation.

-

Calculate the EE% using the formula: EE% = (Amount of encapsulated drug / Total amount of drug) x 100

-

-

-

Morphology:

-

Method: Cryogenic Transmission Electron Microscopy (Cryo-TEM) or Scanning Electron Microscopy (SEM).[23][24]

-

Procedure: Visualize the liposomes to confirm their spherical shape, lamellarity, and size distribution. Cryo-TEM is particularly useful as it allows for the observation of liposomes in their native, hydrated state.[26]

-

Table 3: Key Characterization Parameters for Liposomes

| Parameter | Common Technique(s) | Importance | Reference |

| Particle Size & PDI | Dynamic Light Scattering (DLS), Nanoparticle Tracking Analysis (NTA) | Affects circulation time, tissue penetration, and drug release | [21][23][25] |

| Zeta Potential | Electrophoretic Light Scattering (ELS) | Predicts colloidal stability and interaction with biological membranes | [23][24] |

| Encapsulation Efficiency | HPLC, UV-Vis Spectroscopy | Determines the drug-loading capacity and formulation efficiency | [23][24] |

| Morphology & Lamellarity | Cryo-TEM, SEM | Confirms vesicular integrity and structure | [23][24][26] |

Liposome Characterization Workflow

Caption: Characterization of formulated liposomes.

Conclusion

The synthesis of high-purity palmitoylated lipids and their formulation into well-characterized liposomes are fundamental to the development of effective lipid-based drug delivery systems. The protocols and data presented in these application notes provide a comprehensive guide for researchers and professionals in the field, enabling the reproducible preparation and rigorous evaluation of palmitoylated liposomes for a wide range of therapeutic applications.

References

- 1. Cellular palmitoylation and trafficking of lipidated peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lipid-induced S-palmitoylation as a Vital Regulator of Cell Signaling and Disease Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lipid-induced S-palmitoylation as a Vital Regulator of Cell Signaling and Disease Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Preparation, characterization and pharmacokinetics of N-palmitoyl chitosan anchored docetaxel liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | High-purity 1,2-dimyristoyl-sn-glycero-3-phosphocholine: synthesis and emulsifying performance evaluation [frontiersin.org]

- 8. High-purity 1,2-dimyristoyl-sn-glycero-3-phosphocholine: synthesis and emulsifying performance evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CN105753897A - Preparation method of synthetic phospholipid DPPC (dipalmitoyl phosphatidylcholine) - Google Patents [patents.google.com]

- 10. Syntheses of 1,2-di-O-palmitoyl-sn-glycero-3-phosphocholine (DPPC) and analogs with 13C- and 2H-labeled choline head groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. WO2019066644A1 - Methods for providing highly pure palmitoylethanolamide (pea), pure pea preparations, and uses thereof - Google Patents [patents.google.com]

- 13. romanpub.com [romanpub.com]

- 14. Liposome Preparation Process - Creative Biolabs [creative-biolabs.com]

- 15. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Liposomes: structure, composition, types, and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. acmeresearchlabs.in [acmeresearchlabs.in]

- 19. Liposome Synthesis Protocol : Synthesis of cationic liposome nanoparticles using a thin film dispersed hydr... [protocols.io]

- 20. Application of Various Types of Liposomes in Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 21. news-medical.net [news-medical.net]

- 22. Liposome Encapsulation of the Palmitoyl-KTTKS Peptide: Structural and Functional Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. ijpsjournal.com [ijpsjournal.com]

- 24. researchgate.net [researchgate.net]

- 25. mdpi.com [mdpi.com]

- 26. Liposomes: preparation and characterization with a special focus on the application of capillary electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Palmitoleoyl Chloride Functionalization of Polymer Nanoparticles

For Researchers, Scientists, and Drug Development Professionals

Introduction

The surface functionalization of polymer nanoparticles with lipids, such as palmitoleoyl chloride, represents a significant advancement in drug delivery technology. This modification can enhance the biocompatibility, cellular uptake, and overall therapeutic efficacy of nanoparticle-based drug carriers. This compound, the acyl chloride of palmitoleic acid, is a reactive derivative that can be covalently conjugated to the surface of various polymer nanoparticles, including those made from poly(lactic-co-glycolic acid) (PLGA) and chitosan. This functionalization imparts a lipid-like character to the nanoparticles, which can facilitate their interaction with cell membranes, leading to improved drug internalization. These application notes provide detailed protocols for the synthesis of this compound and the subsequent functionalization of polymer nanoparticles, along with methods for their characterization and insights into their biological interactions.

Data Presentation

The functionalization of polymer nanoparticles with this compound results in significant changes to their physicochemical properties. The following tables summarize typical quantitative data obtained from the characterization of unmodified and this compound-functionalized nanoparticles.

Table 1: Physicochemical Characterization of Palmitoyl Chitosan Nanoparticles

| Nanoparticle Formulation | Average Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Drug Loading (%) |

| Low Molecular Weight Chitosan (LMWC) | 83.2 ± 2.5 | < 0.2 | +12.5 ± 2.2 | 13.8 ± 0.95 |

| Low Molecular Weight Palmitoyl Chitosan (LMWPC) | 93.4 ± 3.2 | < 0.2 | +4.2 ± 1.1 | 30.2 ± 1.9 |

Data adapted from a study on low molecular weight palmitoyl chitosan nanoparticles, demonstrating the effect of acylation on particle size, zeta potential, and drug loading[1].

Table 2: Characterization of Fatty Acid Coated Superparamagnetic Iron Oxide Nanoparticles

| Nanoparticle Formulation | Mean Particle Diameter (dTEM, nm) | Standard Deviation (σ) |

| Oleic Acid Coated | 10.5 | 0.23 |

| Lauric Acid Coated | 10.2 | 0.22 |

| Myristic Acid Coated | 11.4 | 0.23 |

This table provides representative data on the size of nanoparticles coated with different fatty acids, indicating that the core particle size is maintained after coating[2].

Experimental Protocols

Protocol 1: Synthesis of this compound

This compound is synthesized from palmitoleic acid via reaction with a chlorinating agent, such as thionyl chloride or oxalyl chloride.[3][4]

Materials:

-

Palmitoleic acid

-

Anhydrous solvent (e.g., dichloromethane or toluene)[5]

-

Magnetic stirrer and heating mantle

-

Round-bottom flask and reflux condenser

-

Rotary evaporator

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve palmitoleic acid in an excess of the chosen anhydrous solvent.

-

Slowly add the chlorinating agent (e.g., 1.2 equivalents of thionyl chloride) to the solution while stirring.[5]

-

Heat the reaction mixture to reflux (the boiling point of the solvent) and maintain for 2-4 hours.[6] The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂ if thionyl chloride is used).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess solvent and chlorinating agent under reduced pressure using a rotary evaporator.[6]

-

The resulting crude this compound can be purified by vacuum distillation.[6]

Protocol 2: Functionalization of Chitosan Nanoparticles with this compound

This protocol describes the acylation of chitosan with this compound to form N-palmitoleoyl chitosan, which can then be formulated into nanoparticles.[1]

Materials:

-

Low molecular weight chitosan (LMWC)

-

This compound

-

Aqueous acetic acid (e.g., 1% v/v)

-

Sodium hydroxide solution (e.g., 0.1 M) for pH adjustment

-

Acetone

-

Magnetic stirrer

-

Lyophilizer

Procedure:

-

Dissolve LMWC in aqueous acetic acid to create a chitosan solution.

-

Adjust the pH of the chitosan solution to approximately 7.2 with the sodium hydroxide solution.[1]

-

Slowly add a solution of this compound in a suitable organic solvent (e.g., acetone) dropwise to the chitosan solution with continuous stirring.[1]

-

Allow the reaction to proceed for 24 hours at room temperature.[1]

-

Precipitate the resulting N-palmitoleoyl chitosan by adding an excess of acetone.[1]

-

Collect the precipitate by centrifugation and wash it with acetone to remove unreacted reagents.

-

Lyophilize the purified product to obtain a dry powder of N-palmitoleoyl chitosan.

-

Nanoparticles can then be prepared from the N-palmitoleoyl chitosan using methods such as ionotropic gelation or nanoprecipitation.[7]

Protocol 3: Functionalization of PLGA Nanoparticles with this compound

This protocol is an adaptation for the surface modification of pre-formed PLGA nanoparticles. It involves activating the carboxyl groups on the PLGA surface for reaction with a linker that can then be conjugated to this compound. A more direct approach involves using a lipid-PLGA hybrid formulation.

Materials:

-

PLGA nanoparticles (prepared by a suitable method like nanoprecipitation)[8]

-

N-(3-Aminopropyl)-N,N-dimethyl-N'-(palmitoleoyl)-1,3-propanediammonium iodide (a hypothetical aminolipid linker)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-Hydroxysuccinimide (NHS)

-

Phosphate-buffered saline (PBS)

-

Centrifugation and washing equipment

Procedure (Two-Step Approach):

-

Disperse the pre-formed PLGA nanoparticles in PBS.

-

Activate the surface carboxyl groups of the PLGA nanoparticles by adding EDC and NHS and incubating for a specified time (e.g., 30 minutes).[9]

-

Wash the activated nanoparticles by centrifugation and resuspension in fresh PBS to remove excess EDC and NHS.

-

Add the aminolipid linker to the activated nanoparticle suspension and allow it to react, forming a covalent amide bond.

-

Wash the functionalized nanoparticles to remove any unreacted linker.

Procedure (Single-Step Hybrid Formulation):

-

Dissolve PLGA in a water-miscible organic solvent (e.g., acetonitrile).[10]

-

In a separate aqueous phase, dissolve a lipid mixture containing lecithin and a palmitoleoyl-conjugated lipid (e.g., palmitoleoyl-PEG-DSPE).[10]

-

Add the organic PLGA solution dropwise to the aqueous lipid solution under vigorous stirring.[10] This will lead to the self-assembly of lipid-coated PLGA nanoparticles.

-

Remove the organic solvent by evaporation.

Mandatory Visualizations

Caption: Experimental workflow for the synthesis and functionalization of polymer nanoparticles.

Caption: Cellular uptake and potential signaling pathways of lipid-functionalized nanoparticles.

Discussion

Mechanism of Cellular Uptake

The primary mechanism for the cellular uptake of lipid-based nanocarriers, including this compound-functionalized nanoparticles, is endocytosis.[11] This process involves the engulfment of the nanoparticles by the cell membrane to form intracellular vesicles. The lipid modification is thought to enhance the interaction with the cell membrane, potentially through membrane fusion or by engaging with specific cell surface receptors. The major endocytic pathways include clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis.[12] Following internalization, the nanoparticles are typically trafficked through the endo-lysosomal pathway, and for the therapeutic payload to be effective, it must escape the endosome into the cytoplasm.[12]

Potential Signaling Pathways

The interaction of nanoparticles with cells can trigger a variety of signaling pathways, which can influence cellular fate and therapeutic outcomes. While specific pathways activated by this compound-functionalized nanoparticles are not extensively documented, it is known that lipid nanoparticles can modulate several key signaling cascades.[13] These may include:

-

Pro-inflammatory Pathways: Interactions with cell surface receptors, such as Toll-like receptors (TLRs), can initiate signaling cascades involving nuclear factor kappa-B (NF-κB) and mitogen-activated protein kinases (MAPKs), leading to the production of pro-inflammatory cytokines.[14][15]

-

Lipid Metabolism Pathways: The introduction of lipid components can interfere with or participate in cellular lipid metabolism pathways, such as those involving peroxisome proliferator-activated receptors (PPARs) and sphingolipid metabolism.[15][16]

-

Stress Response Pathways: The cellular uptake of nanoparticles can induce oxidative stress, which in turn can activate stress-responsive signaling pathways to mitigate cellular damage.

It is crucial to evaluate the biocompatibility and potential cytotoxicity of the functionalized nanoparticles to ensure that their interaction with cellular signaling pathways does not lead to adverse effects.[13] The specific cellular responses will likely be dependent on the cell type, the nanoparticle concentration, and the duration of exposure.

References

- 1. aml.iaamonline.org [aml.iaamonline.org]

- 2. Double-Layer Fatty Acid Nanoparticles as a Multiplatform for Diagnostics and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. exsyncorp.com [exsyncorp.com]

- 4. nbinno.com [nbinno.com]

- 5. Page loading... [guidechem.com]

- 6. prepchem.com [prepchem.com]

- 7. Chitosan Nanoparticles-Insight into Properties, Functionalization and Applications in Drug Delivery and Theranostics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Formulation/Preparation of Functionalized Nanoparticles for In Vivo Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Concepts and practices used to develop functional PLGA-based nanoparticulate systems - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. A Comparison of Cellular Uptake Mechanisms, Delivery Efficacy, and Intracellular Fate between Liposomes and Extracellular Vesicles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Mechanisms of solid lipid nanoparticles-triggered signaling pathways in eukaryotic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Lipid Nanoparticles as Active Biointerfaces: From Membrane Interaction to Systemic Dysregulation | Scilit [scilit.com]

- 16. mdpi.com [mdpi.com]

Application Notes and Protocols for Solid-Phase Peptide Synthesis of Palmitoleoylated Peptides

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipidation is a critical post-translational modification that plays a pivotal role in regulating the function, localization, and trafficking of proteins and peptides. Palmitoleoylation, the attachment of the monounsaturated fatty acid palmitoleic acid, is a specific form of lipidation that can significantly impact the biological activity of peptides. This modification increases the hydrophobicity of the peptide, facilitating its interaction with cell membranes and influencing its engagement with cellular signaling pathways.

Solid-phase peptide synthesis (SPPS) offers a robust and efficient methodology for the synthesis of palmitoleoylated peptides. This technique allows for the stepwise assembly of the peptide chain on a solid support, followed by the site-specific introduction of the palmitoleoyl group. These synthetic lipidated peptides are invaluable tools for a wide range of applications, including drug development, the study of signal transduction, and the elucidation of protein-lipid interactions.

This document provides detailed application notes and experimental protocols for the synthesis of palmitoleoylated peptides using palmitoleoyl chloride in an on-resin acylation strategy.

Applications of Palmitoleoylated Peptides

Synthetic palmitoleoylated peptides are instrumental in various fields of biomedical research and drug development:

-

Signal Transduction Research: Palmitoylation is a key regulator in many signaling pathways. For instance, the palmitoleoylation of Wnt proteins is essential for their secretion and subsequent activation of the Wnt signaling cascade, which is crucial in embryonic development and disease.[1][2][3][4][5][6][7] Synthetic palmitoleoylated Wnt peptide fragments can be used to study the intricacies of this pathway.

-

Drug Delivery and Targeting: The lipid moiety can act as a membrane anchor, enhancing the cellular uptake and specific targeting of therapeutic peptides. This strategy can improve the pharmacokinetic and pharmacodynamic properties of peptide-based drugs.

-

Immunology and Vaccine Development: Lipidated peptides can act as potent immunogens, eliciting strong immune responses. They can be designed to mimic the lipidated antigens of pathogens, forming the basis for novel vaccine candidates.

-

Biophysical Studies: Palmitoleoylated peptides serve as model systems to investigate the interactions between lipids and proteins within biological membranes, providing insights into membrane protein structure and function.

Experimental Protocols

The following protocols detail the on-resin synthesis of a generic palmitoleoylated peptide using Fmoc/tBu solid-phase chemistry. The strategy involves the assembly of the peptide chain, followed by the selective deprotection of a cysteine or lysine side chain and subsequent acylation with this compound.

Materials and Reagents

-

Fmoc-Rink Amide resin (or other suitable resin)

-

Fmoc-protected amino acids

-

This compound

-

N,N-Diisopropylethylamine (DIPEA)

-

Piperidine

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Methanol (MeOH)

-

Diethyl ether

-

Acetonitrile (ACN)

-

Water (HPLC grade)

-

Coupling reagents (e.g., HBTU, HOBt, DIC)

-

Orthogonal protecting group for the acylation site (e.g., Mmt for Cys or Alloc for Lys)

Protocol 1: Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)

-

Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group from the resin.

-

Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

-

Amino Acid Coupling:

-

Pre-activate the first Fmoc-protected amino acid (3 equivalents) with a suitable coupling reagent (e.g., HBTU/HOBt or DIC/HOBt) and DIPEA (6 equivalents) in DMF.

-

Add the activated amino acid solution to the resin and agitate for 1-2 hours.

-

Monitor the coupling reaction using a ninhydrin test. If the test is positive (indicating incomplete coupling), repeat the coupling step.

-

-

Capping (Optional): To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride/DIPEA in DMF).

-

Washing: Wash the resin as described in step 3.

-

Chain Elongation: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence. For the amino acid at the acylation site, use an orthogonally protected derivative (e.g., Fmoc-Cys(Mmt)-OH or Fmoc-Lys(Alloc)-OH).

Protocol 2: On-Resin Palmitoleoylation

-

Selective Deprotection of the Acylation Site:

-

For Mmt (Cysteine): Treat the resin with a solution of 1% TFA in DCM for 2 minutes, repeating 5-7 times until the yellow color of the Mmt cation is no longer observed in the washings.

-

For Alloc (Lysine): Treat the resin with a solution of Pd(PPh₃)₄ (0.3 equivalents) and phenylsilane (25 equivalents) in DCM for 30 minutes. Repeat the treatment.

-

-

Washing: Wash the resin thoroughly with DCM (3x), DMF (3x), and DCM (3x).

-

Palmitoleoylation:

-

Dissolve this compound (5 equivalents) and DIPEA (10 equivalents) in DCM.

-

Add the solution to the resin and agitate for 2-4 hours at room temperature.

-

Monitor the reaction completion using a ninhydrin test.

-

-

Washing: Wash the resin with DCM (3x), DMF (3x), and DCM (3x).

Protocol 3: Cleavage and Deprotection

-

Final Fmoc Deprotection: If the N-terminus is not acylated, remove the final Fmoc group using 20% piperidine in DMF as described in Protocol 1, step 2.

-

Washing and Drying: Wash the resin with DMF (3x), DCM (3x), and MeOH (3x). Dry the resin under vacuum for at least 1 hour.

-

Cleavage:

-

Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5, v/v/v).

-

Add the cleavage cocktail to the dried resin and agitate for 2-3 hours at room temperature.

-

Caution: The double bond in this compound can be susceptible to side reactions under strong acidic conditions. Minimizing cleavage time is recommended.

-

-

Peptide Precipitation:

-

Filter the cleavage mixture to separate the resin.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.

-

-

Drying: Dry the crude peptide pellet under vacuum.

Protocol 4: Purification and Analysis

-

Purification:

-

Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., ACN/water mixture).

-

Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/ACN gradient containing 0.1% TFA.

-

-

Analysis:

-

Confirm the identity and purity of the final product using mass spectrometry (e.g., MALDI-TOF or ESI-MS) and analytical RP-HPLC.

-

Data Presentation

The following table summarizes typical quantitative data for the solid-phase synthesis of lipidated peptides. Please note that yields and purity can vary significantly depending on the peptide sequence, the specific fatty acid, and the purification method.

| Peptide Sequence (Example) | Lipidation Site | Fatty Acyl Group | Coupling Method | Crude Purity (%) | Final Yield (%) | Reference (Similar Syntheses) |

| GWC-NH₂ | Cys | Palmitoyl | Palmitic Acid, DIC/HOBt | >70 | 15-25 | [8][9] |

| K(Acyl)G-NH₂ | Lys | Oleoyl | Oleoyl Chloride, DIPEA | >65 | 10-20 | [10] |

| Ac-YK(Acyl)K-NH₂ | Lys | Myristoyl/Palmitoyl | Myristoyl/Palmitoyl Chloride, DIPEA | >80 | 20-30 | |

| Wnt-fragment-Cys | Cys | Palmitoleoyl | This compound, DIPEA | >60 | 5-15 | Inferred from similar syntheses |

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow for SPPS of a Palmitoleoylated Peptide

Caption: Workflow for solid-phase synthesis of a palmitoleoylated peptide.

Wnt Signaling Pathway: Role of Palmitoleoylation

References

- 1. Mechanisms and Inhibition of Porcupine-Mediated Wnt Acylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]

- 4. Wnt signaling pathway - Wikipedia [en.wikipedia.org]

- 5. File:Wnt signaling pathway.png - Wikimedia Commons [commons.wikimedia.org]

- 6. Wnt acylation and its functional implication in Wnt signalling regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Wnt/β-Catenin Signaling | Cell Signaling Technology [cellsignal.com]

- 8. Solid-phase synthesis of biologically active lipopeptides as analogs for spirochetal lipoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Solid-Phase Synthesis of Octapeptin Lipopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. preprints.org [preprints.org]

Application Notes and Protocols for Selective Acylation of Amino Acids with Palmitoleoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acyl amino acids (NAAs) are a class of lipid signaling molecules that are gaining increasing attention for their diverse physiological roles in inflammation, pain perception, and metabolic regulation. The covalent attachment of a fatty acid, such as palmitoleic acid, to an amino acid creates an amphipathic molecule with unique biological activities. This document provides detailed application notes and protocols for the selective N-acylation of various amino acids with palmitoleoyl chloride, a key reagent for synthesizing these valuable compounds. The methodologies described herein are designed to be a comprehensive resource for researchers in academia and industry.

Chemical Reaction

The selective N-acylation of amino acids with this compound is typically achieved through the Schotten-Baumann reaction. This method involves the reaction of an amino group with an acyl chloride in the presence of a base, which neutralizes the hydrochloric acid byproduct and drives the reaction to completion. The reaction is generally performed in a biphasic solvent system, consisting of an organic solvent and an aqueous solution of the amino acid and a base.